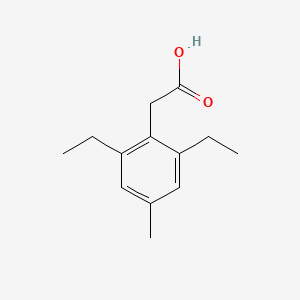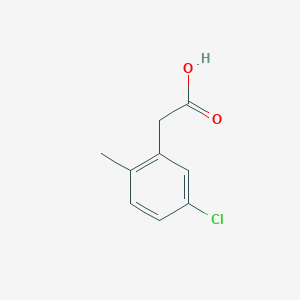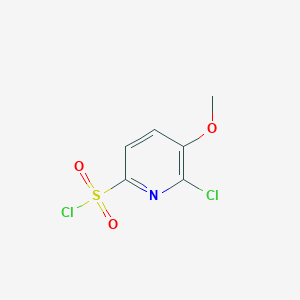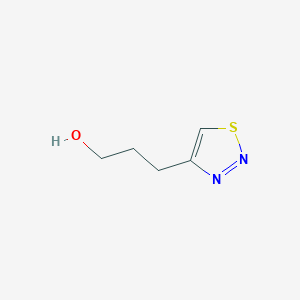
3-(1,2,3-thiadiazol-4-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,2,3-thiadiazol-4-yl)propan-1-ol, also known as 3-TDP, is a four-carbon heterocyclic compound containing a thiadiazole ring. It is a useful intermediate in organic synthesis, primarily for the preparation of various heterocyclic compounds. 3-TDP has recently been investigated for its potential applications in various scientific research areas, including medicinal chemistry, biochemistry, pharmacology, and nanotechnology.
Wissenschaftliche Forschungsanwendungen
3-(1,2,3-thiadiazol-4-yl)propan-1-ol has been widely used in various scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various heterocyclic compounds, such as thiadiazole-based inhibitors of the enzyme phosphodiesterase-4. In biochemistry, it is used to study the structure and function of proteins, enzymes, and other biomolecules. In pharmacology, it is used to study the pharmacokinetics and pharmacodynamics of drugs. In nanotechnology, it is used to synthesize nanomaterials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(1,2,3-thiadiazol-4-yl)propan-1-ol is not yet fully understood. However, it is believed that the thiadiazole ring structure of this compound is responsible for its biological activity. The thiadiazole ring is thought to interact with various biomolecules, such as proteins, enzymes, and other molecules, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have a variety of effects on various biochemical and physiological processes. For example, it has been shown to inhibit the enzyme phosphodiesterase-4, which is involved in the regulation of various cellular processes. It has also been shown to modulate the activity of various proteins and enzymes involved in the metabolism of drugs and other molecules.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1,2,3-thiadiazol-4-yl)propan-1-ol is a useful intermediate in organic synthesis and has a variety of applications in scientific research. One of the main advantages of this compound is that it is relatively easy to synthesize and can be used in a variety of lab experiments. Additionally, it is a relatively stable compound and does not degrade easily. However, one of the main limitations of this compound is that it has limited solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
The potential future directions for 3-(1,2,3-thiadiazol-4-yl)propan-1-ol are numerous. One potential direction is to further explore its mechanism of action and develop new and improved methods for its synthesis. Additionally, this compound could be used to develop new and improved drugs and other compounds for therapeutic and diagnostic applications. Additionally, further research could be done to investigate the potential toxicological effects of this compound. Finally, this compound could be used in the development of new and improved nanomaterials for various applications.
Synthesemethoden
3-(1,2,3-thiadiazol-4-yl)propan-1-ol can be synthesized through a variety of methods. The most commonly used method is the reaction of 1,2,3-thiadiazole-4-carboxylic acid with propan-1-ol in the presence of a base catalyst. This reaction is usually carried out in an inert atmosphere such as argon or nitrogen. The reaction is highly exothermic, so it is important to ensure that the reaction is conducted at a low temperature. The reaction yields a white solid, which is then purified by recrystallization.
Eigenschaften
IUPAC Name |
3-(thiadiazol-4-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c8-3-1-2-5-4-9-7-6-5/h4,8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYXZWJVYJBXRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate), sulfuric acid](/img/structure/B6614900.png)

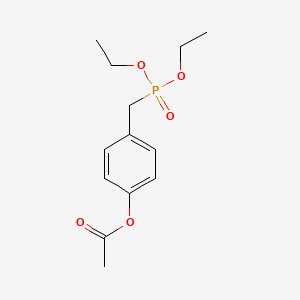

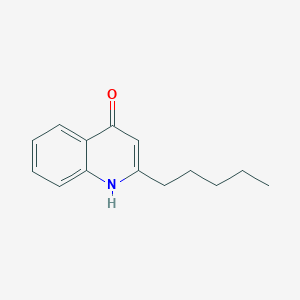
![tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate](/img/structure/B6614946.png)
![2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid](/img/structure/B6614951.png)

